3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound features a pyrimido[5,4-b]indol-4(5H)-one core substituted with an 8-fluoro group and a 3-oxopropyl chain linked to a 4-(4-acetylphenyl)piperazine moiety. The 8-fluoro substituent likely enhances metabolic stability and bioavailability, as fluorine atoms are often used to block oxidative degradation sites.
Properties
IUPAC Name |
3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-16(32)17-2-5-19(6-3-17)29-10-12-30(13-11-29)22(33)8-9-31-15-27-23-20-14-18(26)4-7-21(20)28-24(23)25(31)34/h2-7,14-15,28H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMQHIRPOXFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidoindole core combined with a piperazine ring and an acetylphenyl group. Its molecular formula is with a molecular weight of 457.5 g/mol. The compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors, potentially leading to:
- Inhibition of Cell Proliferation: The compound may inhibit the growth of cancer cells by targeting specific signaling pathways.
- Induction of Apoptosis: It may trigger programmed cell death in malignant cells, which is crucial for cancer therapy.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on pyrimidoindole derivatives have shown promising results against various cancer cell lines, with IC50 values often in the micromolar range .
Kinase Inhibition
The compound has been evaluated for its kinase inhibition properties. Similar compounds have demonstrated inhibitory activity against several kinases, including:
| Kinase | IC50 (µM) | Activity |
|---|---|---|
| CK1δ/ε | 0.6 - 7.6 | Submicromolar to micromolar |
| DYRK1A | 1.5 - 3.1 | Moderate inhibition |
These findings suggest that the compound could serve as a lead for developing targeted therapies against diseases such as cancer and neurodegenerative disorders .
Case Studies
- Anticancer Properties : A study evaluated a series of pyrimidoindole derivatives against human cancer cell lines, revealing that compounds with structural similarities to this compound exhibited notable cytotoxic effects .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds could inhibit neuroinflammation and promote neuronal survival .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(4-(4-acetylphenyl)piperazin-1-yl)-pyrimido[5,4-b]indol | Lacks oxopropyl group | Reduced antitumor activity |
| 3-(methylphenyl)piperazin-1-yl-pyrimido[5,4-b]indol | Contains methyl group | Altered chemical properties |
The presence of the oxopropyl group in the target compound enhances its biological efficacy compared to structurally similar derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in medicinal chemistry, particularly as a candidate for drug development. Its structural features suggest potential interactions with biological targets, making it a subject of interest for synthesizing new pharmaceuticals.
Anticancer Activity
Research has indicated that compounds with similar structures to 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one demonstrate anticancer properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Pharmacological Studies
Pharmacological studies have highlighted the compound's potential as an effective agent against multiple diseases.
Antimicrobial Properties
Compounds structurally related to this pyrimido-indole derivative have shown antibacterial and antifungal activities. In vitro studies have demonstrated that they can inhibit the growth of various bacterial strains, including Salmonella typhi and Staphylococcus aureus, indicating their potential as antimicrobial agents .
Neuropharmacology
The piperazine moiety is known for its effects on the central nervous system (CNS). Compounds incorporating this structure have been studied for their anxiolytic and antidepressant effects. The interaction of such compounds with neurotransmitter receptors (e.g., serotonin and dopamine receptors) suggests that this compound could also be explored for neuropharmacological applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the piperazine ring or the introduction of different substituents on the indole or pyrimidine rings can significantly influence biological activity. Studies on similar compounds have shown that specific substitutions can enhance potency and selectivity against targeted pathways .
Case Studies and Research Findings
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that a series of piperazine derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperazine structure could lead to enhanced anticancer activity .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, derivatives structurally similar to this compound showed varying degrees of inhibition against pathogenic bacteria, supporting further investigation into their clinical applications as antibiotics .
References Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrimidoindole core distinguishes this compound from other nitrogen-containing heterocycles. For example:
Key Observations :
- Triazolothiadiazoles (–5) exhibit broader bioactivity (e.g., antimicrobial) due to their fused heterocyclic systems but may have lower solubility compared to pyrimidoindoles .
Substituent Effects on Bioactivity
Substituents on the piperazine ring and core structure significantly influence pharmacological profiles:
Key Observations :
- Acetyl vs. Methoxy on Piperazine : The acetyl group’s electron-withdrawing nature may improve binding to serotonin/dopamine receptors compared to methoxy’s electron-donating effects, as seen in related piperazine-containing CNS agents .
- Fluorine Substitution : The 8-fluoro group in the target compound likely reduces metabolic degradation, similar to fluorinated analogs in and triazolothiadiazoles in .
Physicochemical and Pharmacokinetic Properties (Inferred)
Research Findings and Implications
Receptor Selectivity : The 4-acetylphenyl-piperazine group may confer selectivity for serotonin (5-HT) or dopamine receptors, as seen in related antipsychotic agents .
Antimicrobial Potential: Fluorinated heterocycles, such as the 8-fluoro-pyrimidoindole, often show enhanced activity against Gram-positive bacteria .
Metabolic Stability : Fluorine at position 8 and the acetyl group may reduce CYP450-mediated oxidation, extending half-life .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
Answer:
The compound integrates a pyrimido[5,4-b]indole core substituted with an 8-fluoro group, a piperazine ring linked to a 4-acetylphenyl moiety, and a 3-oxopropyl chain. These features contribute to:
- Hydrogen-bonding capacity : The fluorine atom and carbonyl groups enhance interactions with biological targets like enzymes or receptors .
- Lipophilicity : The acetylphenyl and piperazine groups influence membrane permeability, critical for pharmacokinetic properties .
- Conformational flexibility : The piperazine and propyl chains allow adaptive binding to diverse targets .
Methodological Insight: Use computational tools (e.g., molecular docking) and spectroscopic techniques (NMR, FTIR) to validate structural interactions .
Basic: What synthetic routes are reported for this compound, and what are the critical reaction conditions?
Answer:
Synthesis typically involves:
Core formation : Condensation of substituted indole derivatives with pyrimidine precursors under acidic conditions .
Piperazine coupling : Nucleophilic substitution or amidation to attach the 4-acetylphenylpiperazine moiety .
Side-chain modification : Introduction of the 3-oxopropyl group via alkylation or Michael addition .
Key Conditions:
- Temperature control (<60°C) to avoid decomposition of the fluorinated indole core .
- Catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
Validation: Monitor reactions via TLC/HPLC and confirm purity using mass spectrometry .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP-based vs. fluorescence-based viability assays) .
- Compound stability : Degradation under storage or experimental conditions (e.g., light sensitivity of the acetyl group) .
Methodological Solutions: - Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
- Perform stability studies (HPLC-MS under varying pH/temperature) to identify degradation products .
Advanced: What strategies are recommended for optimizing the compound’s selectivity toward specific biological targets?
Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing acetylphenyl with sulfonamide groups) to assess impact on selectivity .
- Pharmacophore modeling : Identify critical binding motifs (e.g., the fluorine atom’s role in halogen bonding) using tools like Schrödinger’s Phase .
- In vitro profiling : Screen against panels of related receptors/enzymes (e.g., kinase or GPCR arrays) to assess off-target effects .
Basic: What analytical methods are most reliable for characterizing this compound?
Answer:
Advanced: How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
Answer:
- Process optimization : Use flow chemistry for exothermic steps (e.g., indole-pyrimidine condensation) to improve control .
- Purification strategies : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Quality-by-design (QbD) : Apply DOE (design of experiments) to identify critical parameters (e.g., solvent ratio, reaction time) .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
- Cancer research : NCI-60 cell line panel for antiproliferative activity .
- Neurological studies : Radioligand displacement assays for serotonin/dopamine receptor binding .
- Antimicrobial screening : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: What computational tools are recommended for predicting metabolic pathways and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Metabolite identification : Combine molecular dynamics simulations (e.g., GROMACS) with in vitro microsomal assays (e.g., human liver microsomes) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : -20°C in amber vials under argon to prevent oxidation/hydrolysis of the acetyl and fluoro groups .
- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .
Advanced: What strategies can mitigate off-target effects in in vivo studies?
Answer:
- Prodrug design : Mask reactive groups (e.g., esterify the 3-oxopropyl chain) to enhance target-specific activation .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
